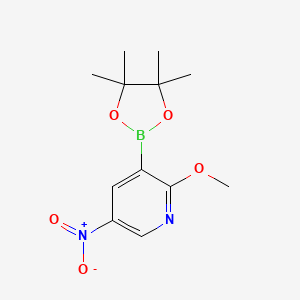![molecular formula C11H13F2NO2 B567262 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid CAS No. 1346597-49-6](/img/structure/B567262.png)
3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid is a synthetic organic compound characterized by the presence of a benzyl group, a methylamino group, and two fluorine atoms attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propanoic Acid Backbone: The starting material, 2,2-difluoropropanoic acid, is prepared through the fluorination of propanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. Benzyl chloride reacts with the intermediate to form the benzylated product.
Addition of the Methylamino Group: The final step involves the introduction of the methylamino group through reductive amination. This is achieved by reacting the benzylated intermediate with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Amines
Substitution: Hydroxylated or alkoxylated derivatives
Aplicaciones Científicas De Investigación
3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, potentially inhibiting or modulating their activity. The benzyl and methylamino groups contribute to its overall molecular stability and reactivity, allowing it to participate in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-[Benzyl(methyl)amino]-2-fluoropropanoic Acid: Similar structure but with only one fluorine atom, leading to different chemical and biological properties.
3-[Benzyl(methyl)amino]-2,2-dichloropropanoic Acid:
3-[Phenyl(methyl)amino]-2,2-difluoropropanoic Acid: The benzyl group is replaced by a phenyl group, affecting its binding affinity and mechanism of action.
Uniqueness
3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid stands out due to its dual fluorine atoms, which impart unique electronic and steric properties. These features make it a valuable compound for studying fluorine’s effects in organic and medicinal chemistry.
Propiedades
IUPAC Name |
3-[benzyl(methyl)amino]-2,2-difluoropropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-14(8-11(12,13)10(15)16)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGZLMKMZYHUKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C(=O)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849468 |
Source


|
| Record name | 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-49-6, 56682-60-1 |
Source


|
| Record name | Propanoic acid, 2,2-difluoro-3-[methyl(phenylmethyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346597-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-3-p-tolyl-3H-imidazo[4,5-b]pyridine](/img/structure/B567183.png)


![3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B567186.png)









